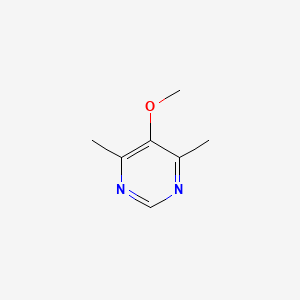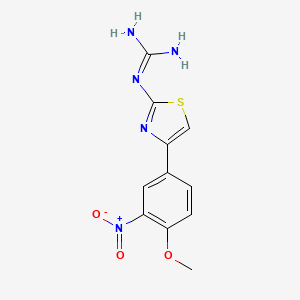
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is a synthetic organic compound that features a thiazole ring substituted with a methoxy-nitrophenyl group and a guanidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. For instance, 4-methoxy-3-nitrobenzaldehyde can be reacted with thioacetamide in the presence of a base to form the thiazole ring.
Introduction of the Guanidine Group: The thiazole intermediate can then be reacted with a guanidine derivative under basic conditions to introduce the guanidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using larger batch reactors.
化学反应分析
Types of Reactions
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(4-(4-Hydroxy-3-nitrophenyl)thiazol-2-yl)guanidine.
Reduction: 1-(4-(4-Methoxy-3-aminophenyl)thiazol-2-yl)guanidine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with thiazole and guanidine derivatives.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine exerts its effects involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the thiazole ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine: Lacks the nitro group, which may result in different biological activities.
1-(4-(4-Nitrophenyl)thiazol-2-yl)guanidine: Lacks the methoxy group, affecting its solubility and reactivity.
1-(4-(4-Methoxy-3-nitrophenyl)imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring, which can alter its chemical properties and biological activities.
Uniqueness
1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its electronic properties and reactivity. The combination of a thiazole ring with a guanidine moiety also provides a distinctive set of chemical and biological properties that are not found in many other compounds.
属性
CAS 编号 |
88540-92-5 |
|---|---|
分子式 |
C11H11N5O3S |
分子量 |
293.30 g/mol |
IUPAC 名称 |
2-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H11N5O3S/c1-19-9-3-2-6(4-8(9)16(17)18)7-5-20-11(14-7)15-10(12)13/h2-5H,1H3,(H4,12,13,14,15) |
InChI 键 |
QXQRIOMDNCOOQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


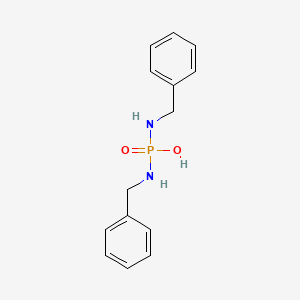
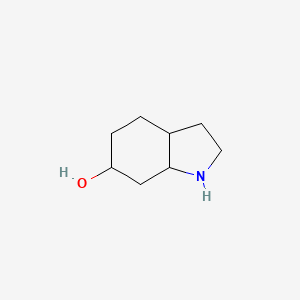

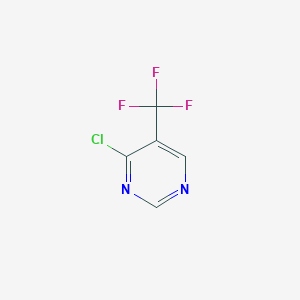
![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
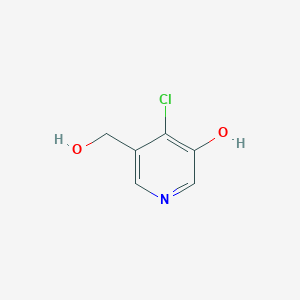
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)

amine](/img/structure/B11764582.png)
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
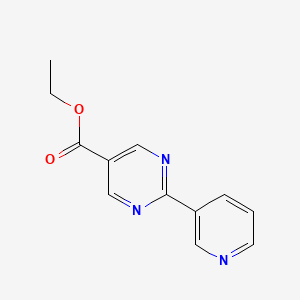

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
